molecular formula C23H19N3O4S B2557885 Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate CAS No. 1170050-36-8

Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate

Cat. No.: B2557885
CAS No.: 1170050-36-8
M. Wt: 433.48
InChI Key: BCCCNBMAYIJWPZ-UHFFFAOYSA-N
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Description

Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a benzo[d]thiazole ring, a pyridine moiety, and a carbamoyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Attachment of the pyridine moiety: This step involves the reaction of the benzo[d]thiazole derivative with a pyridine-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.

    Formation of the carbamoyl group: The final step involves the reaction of the intermediate compound with methyl chloroformate to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzo[d]thiazole-5-carboxylate: Another benzo[d]thiazole derivative with similar structural features.

    Methyl 2-(pyridin-2-ylmethyl)benzoate: Contains the pyridine moiety but lacks the benzo[d]thiazole ring.

    5-Methoxybenzo[d]thiazole: Contains the benzo[d]thiazole ring with a methoxy group but lacks the carbamoyl and pyridine moieties.

Uniqueness

Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

methyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-29-16-10-11-20-19(13-16)25-23(31-20)26(14-15-7-5-6-12-24-15)21(27)17-8-3-4-9-18(17)22(28)30-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCCNBMAYIJWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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